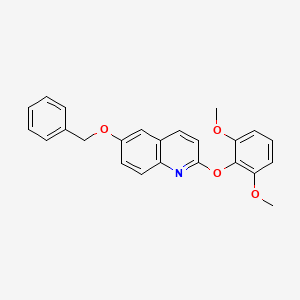
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both methoxyphenoxy and phenylmethoxy groups attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxyphenol with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
科学研究应用
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in protecting and deprotecting amine groups.
Strontium (II) phthalocyanine: Exhibits unique photophysical properties and is used in photocatalytic applications.
Uniqueness
2-(2,6-Dimethoxyphenoxy)-6-phenylmethoxyquinoline stands out due to its unique combination of methoxyphenoxy and phenylmethoxy groups attached to a quinoline core.
属性
分子式 |
C24H21NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-(2,6-dimethoxyphenoxy)-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C24H21NO4/c1-26-21-9-6-10-22(27-2)24(21)29-23-14-11-18-15-19(12-13-20(18)25-23)28-16-17-7-4-3-5-8-17/h3-15H,16H2,1-2H3 |
InChI 键 |
QKPWGQQZYTXUKX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


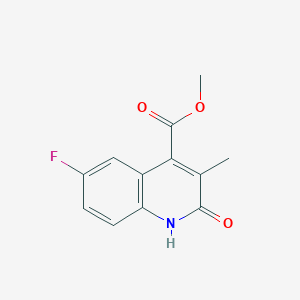
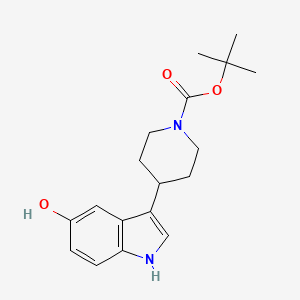
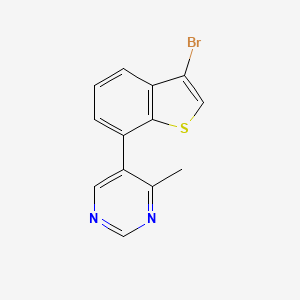
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
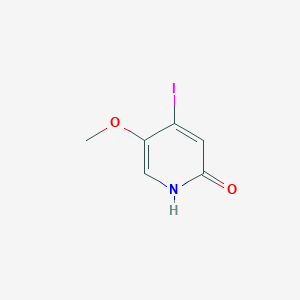
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
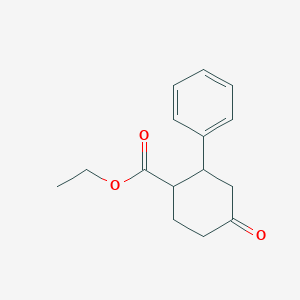
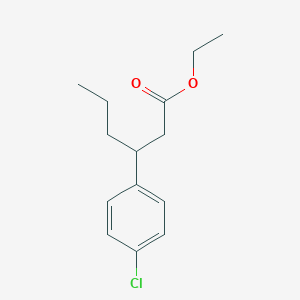
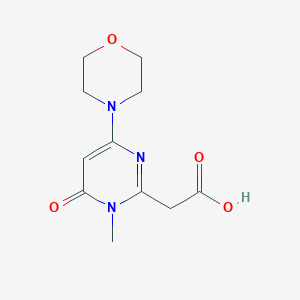
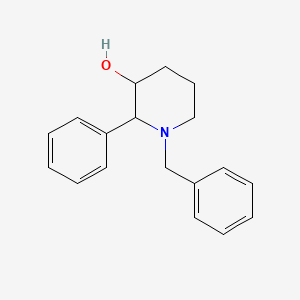
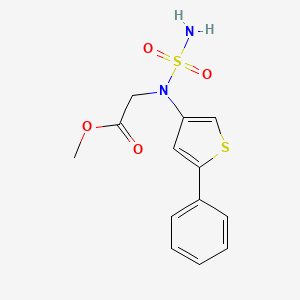
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
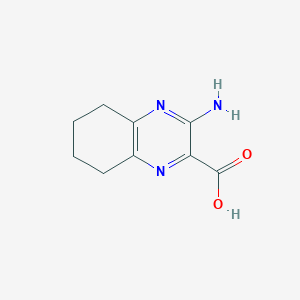
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
